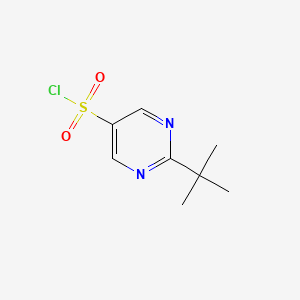
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside is a ribofuranose nucleoside analogue. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a fluorine atom and a thio group, making it a valuable tool for studying nucleoside analogues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside involves multiple steps. The starting material is typically a ribofuranose derivative, which undergoes a series of reactions including fluorination, thio substitution, and benzoylation. The reaction conditions often involve the use of specific reagents such as fluorinating agents, thiolating agents, and benzoyl chloride. The reactions are carried out under controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar steps as the laboratory preparation but on a larger scale. Industrial production would involve optimization of reaction conditions to maximize yield and purity, as well as the use of specialized equipment to handle large quantities of reagents and products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzoyl protecting groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction can yield the deprotected nucleoside analogue .
Aplicaciones Científicas De Investigación
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of nucleoside analogues.
Biology: Employed in the study of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mecanismo De Acción
The mechanism of action of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA, disrupting normal synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-D-arabinopentofuranoside: Lacks the thio group, making it less reactive in certain chemical reactions.
Methyl 2-deoxy-3,5-di-O-benzoyl-4-thio-D-arabinopentofuranoside: Lacks the fluorine atom, affecting its biological activity.
Methyl 2-deoxy-3,5-di-O-benzoyl-D-arabinopentofuranoside: Lacks both the fluorine and thio groups, making it less versatile in research applications
Uniqueness
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside is unique due to the presence of both the fluorine and thio groups. This combination enhances its reactivity and allows for a broader range of chemical modifications and biological activities compared to similar compounds .
Propiedades
Fórmula molecular |
C20H19FO5S |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20?/m1/s1 |
Clave InChI |
WUBPGNSEZZQBOT-IWRZSDRUSA-N |
SMILES isomérico |
COC1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
SMILES canónico |
COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)
![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)

![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)

![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)



![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)

![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
